![molecular formula C14H12O B15161281 Naphth[2,1-b]oxepin, 1,4-dihydro- CAS No. 675820-57-2](/img/structure/B15161281.png)
Naphth[2,1-b]oxepin, 1,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphth[2,1-b]oxepin, 1,4-dihydro- is a heterocyclic compound that belongs to the class of oxepins It is characterized by a seven-membered ring containing one oxygen atom and a fused naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Naphth[2,1-b]oxepin, 1,4-dihydro- can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient and environmentally friendly. For instance, the one-pot multi-component condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions has been reported to yield good to excellent results . Another approach involves the use of pyridinium-based ionic liquids as catalysts, which facilitate the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one derivatives .
Industrial Production Methods: Industrial production of Naphth[2,1-b]oxepin, 1,4-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Naphth[2,1-b]oxepin, 1,4-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the oxygen atom and the aromatic ring system.
Common Reagents and Conditions: Common reagents used in the reactions of Naphth[2,1-b]oxepin, 1,4-dihydro- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from the reactions of Naphth[2,1-b]oxepin, 1,4-dihydro- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinone derivatives, while substitution reactions can produce various substituted oxepin compounds.
科学的研究の応用
Naphth[2,1-b]oxepin, 1,4-dihydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Additionally, this compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Naphth[2,1-b]oxepin, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt cellular processes, and induce oxidative stress. These interactions can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Naphth[2,1-b]oxepin, 1,4-dihydro- can be compared with other similar compounds, such as 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one and dibenz[b,f]oxepin. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, dibenz[b,f]oxepin is known for its antidepressant and antipsychotic properties, while Naphth[2,1-b]oxepin, 1,4-dihydro- has broader applications in antimicrobial and anticancer research .
Conclusion
Naphth[2,1-b]oxepin, 1,4-dihydro- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in the fields of biology and medicine. Continued exploration of its properties and applications is likely to yield new insights and innovations.
特性
CAS番号 |
675820-57-2 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
1,4-dihydrobenzo[g][1]benzoxepine |
InChI |
InChI=1S/C14H12O/c1-2-6-12-11(5-1)8-9-14-13(12)7-3-4-10-15-14/h1-6,8-9H,7,10H2 |
InChIキー |
GNTXREFGILDYPL-UHFFFAOYSA-N |
正規SMILES |
C1C=CCOC2=C1C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


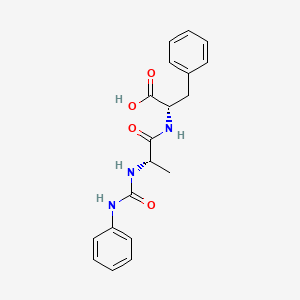


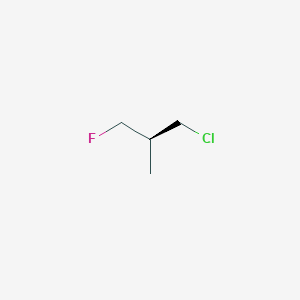
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
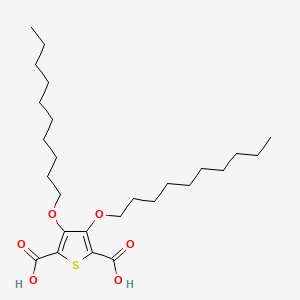
![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
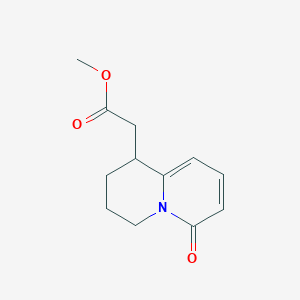
diphenylsilane](/img/structure/B15161260.png)
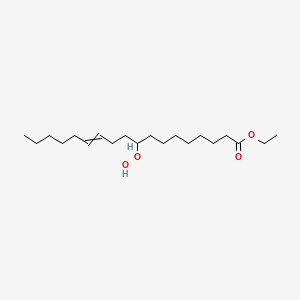
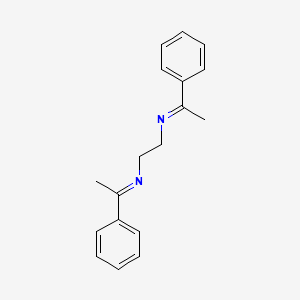
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
